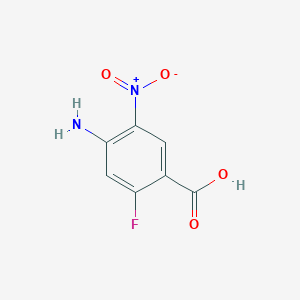![molecular formula C9H19F3N2 B1444866 Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine CAS No. 1342377-71-2](/img/structure/B1444866.png)
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
説明
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is a chemical compound with the molecular formula C9H19F3N2 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine consists of 9 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . More detailed structural information, such as bond lengths and angles, would require more specific resources or computational chemistry methods.Physical And Chemical Properties Analysis
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine has a molecular weight of 212.26 . Additional physical and chemical properties such as melting point, boiling point, density, and solubility would require more specific resources or experimental data.科学的研究の応用
Chemical Transformations and Synthesis
Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate has been transformed into various compounds through reactions with guanidine hydrochloride, ammonia, primary amines, hydrazine, or hydroxylamine, leading to the formation of substances like ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate and 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates. This demonstrates the compound's versatility in chemical synthesis and its potential role in the production of pyrimidine and pyridine derivatives (Zupančič, Svete, & Stanovnik, 2009).
CO2 Capture
Amino alcohols have been synthesized and evaluated for CO2 capture from flue gas streams. Compounds like 4-(diethylamino)-2-butanol, among others, have shown higher CO2 absorption capacities and cyclic capacities compared to traditional amines like monoethanolamine (MEA), indicating their potential effectiveness in post-combustion CO2 capture processes (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).
Molecular Design
Amino alcohols based on rational molecular design and synthesis have been developed, focusing on the structural modification of amino alcohols by placing substituent functional groups, especially the hydroxyl function, relative to the position of the amino group. This design approach aims to incorporate the advantages of amine blends into the same molecule or provide new materials for formulated solvents (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).
Ferrichrome Type Siderophore Model
Tris{2-[(N-acetyl-N-hydroxy)-D-alanylamino]ethyl}amine, a chiral trihydroxamate artificial siderophore, was synthesized to create a structural model of the ferrichrome type siderophore. Its crystal structure with iron(III) complex displayed chiral preference induced by intramolecular hydrogen bonding networks and steric repulsion by optically active amino acid residues (Matsumoto, Ozawa, Jitsukawa, Einaga, & Masuda, 2001).
Safety and Hazards
特性
IUPAC Name |
N',N'-diethyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3N2/c1-3-14(4-2)8-7-13-6-5-9(10,11)12/h13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJFWKIQMHEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)
![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)


